molecular formula C26H17N3O3 B15020060 N-[2-(2-naphthyl)-1,3-benzoxazol-5-yl]-N-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amine

N-[2-(2-naphthyl)-1,3-benzoxazol-5-yl]-N-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amine

Cat. No.: B15020060
M. Wt: 419.4 g/mol
InChI Key: SAWHRLSECBEYBY-OBNVSALWSA-N
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Description

N-[2-(2-naphthyl)-1,3-benzoxazol-5-yl]-N-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amine is a complex organic compound that belongs to the class of benzoxazole derivatives This compound is notable for its unique structural features, which include a naphthyl group, a benzoxazole ring, and a nitrophenyl-propenylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-naphthyl)-1,3-benzoxazol-5-yl]-N-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amine typically involves a multi-step process:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the condensation of 2-aminophenol with a suitable carboxylic acid derivative, such as 2-naphthylcarboxylic acid, under acidic conditions.

    Introduction of the Nitrophenyl-Propenylidene Moiety: The nitrophenyl-propenylidene group can be introduced via a Knoevenagel condensation reaction between 2-nitrobenzaldehyde and an appropriate active methylene compound.

    Final Coupling Step: The final step involves the coupling of the benzoxazole derivative with the nitrophenyl-propenylidene intermediate under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and automated purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-naphthyl)-1,3-benzoxazol-5-yl]-N-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amine can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

N-[2-(2-naphthyl)-1,3-benzoxazol-5-yl]-N-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amine has a wide range of scientific research applications:

    Chemistry: Used as a fluorescent probe for detecting specific ions or molecules due to its unique photophysical properties.

    Biology: Investigated for its potential as a bioimaging agent in cellular studies.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of N-[2-(2-naphthyl)-1,3-benzoxazol-5-yl]-N-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with cellular proteins, enzymes, or receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(2-naphthyl)-1,3-benzoxazol-5-yl]-N-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amine: Unique due to its specific structural features and diverse applications.

    Benzoxazole Derivatives: Compounds with similar benzoxazole rings but different substituents.

    Naphthyl Derivatives: Compounds with naphthyl groups but lacking the benzoxazole ring.

Uniqueness

This compound stands out due to its combination of a naphthyl group, benzoxazole ring, and nitrophenyl-propenylidene moiety, which confer unique chemical reactivity and a wide range of applications.

Properties

Molecular Formula

C26H17N3O3

Molecular Weight

419.4 g/mol

IUPAC Name

(E)-N-(2-naphthalen-2-yl-1,3-benzoxazol-5-yl)-3-(2-nitrophenyl)prop-2-en-1-imine

InChI

InChI=1S/C26H17N3O3/c30-29(31)24-10-4-3-7-19(24)9-5-15-27-22-13-14-25-23(17-22)28-26(32-25)21-12-11-18-6-1-2-8-20(18)16-21/h1-17H/b9-5+,27-15?

InChI Key

SAWHRLSECBEYBY-OBNVSALWSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NC4=C(O3)C=CC(=C4)N=C/C=C/C5=CC=CC=C5[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NC4=C(O3)C=CC(=C4)N=CC=CC5=CC=CC=C5[N+](=O)[O-]

Origin of Product

United States

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